molecular formula C12H20BN3O2 B11779101 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B11779101
M. Wt: 249.12 g/mol
InChI Key: OXKKCYJNAVOQTC-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a complex organic compound that features a boron-containing dioxaborolane group and a tetrahydropyrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the formation of the dioxaborolane group followed by its attachment to the tetrahydropyrazolopyrimidine core. One common method involves the use of pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane) as a reagent in the presence of a palladium catalyst to form the boronate ester . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Aryl halides in the presence of a palladium catalyst and a base such as potassium carbonate.

Major Products

    Oxidation: Boronic acids.

    Reduction: Modified pyrazolopyrimidine derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its role in drug discovery and development.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its ability to form stable boronate esters, which can participate in various chemical reactions. The boronate ester group can interact with molecular targets through coordination bonds, facilitating the formation of new chemical bonds. This property makes it a valuable tool in synthetic chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unique due to its combination of a boronate ester and a tetrahydropyrazolopyrimidine core

Properties

Molecular Formula

C12H20BN3O2

Molecular Weight

249.12 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)9-8-15-16-7-5-6-14-10(9)16/h8,14H,5-7H2,1-4H3

InChI Key

OXKKCYJNAVOQTC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3NCCCN3N=C2

Origin of Product

United States

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